![molecular formula C15H13N5O5S2 B2539177 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 1021262-57-6](/img/structure/B2539177.png)
4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, a class of organic compounds with diverse biological activities . It has been identified as an inhibitor of MDM2–p53, a protein-protein interaction that plays a crucial role in cell cycle regulation and apoptosis .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, which this compound is a part of, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are popular due to their efficiency and versatility .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectral techniques, including 1H and 13C NMR, LCMS, and FT-IR .Applications De Recherche Scientifique
CDK2 Inhibition and Anti-Tumor Activity
A novel series of pyrimidine-benzenesulfonamide derivatives have been designed as potential cyclin-dependent kinase 2 (CDK2) inhibitors based on molecular docking simulation studies. The synthesis process involved 6-(3,4-dimethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as a key starting compound. These derivatives demonstrated anti-proliferative activity against cultured human Hela cell lines, suggesting their potential application in cancer therapy (Fathalla et al., 2012).
Antitumor and Antibacterial Agents
A series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzenesulfonamides were synthesized and evaluated for their in vitro activity against various human tumor cell lines and for antibacterial activity. Some compounds showed higher activity against liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460) cell lines than the reference drug, doxorubicin, and also exhibited high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Photosensitizer for Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These properties suggest their potential application as photosensitizers in photodynamic therapy for cancer treatment, with good fluorescence properties and high singlet oxygen quantum yield important for Type II mechanisms (Pişkin et al., 2020).
A2B Adenosine Receptor Antagonists
A new series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides has been identified as potent A2B adenosine receptor antagonists. These compounds have been evaluated for their binding affinities for the human A2B, A1, and A3 adenosine receptors, showing high affinity and selectivity, indicating their potential for developing new therapies targeting these receptors (Esteve et al., 2006).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the retrieved papers, it’s known that it inhibits the MDM2–p53 interaction . This interaction is crucial in cell cycle regulation and apoptosis, suggesting that this compound could have potential applications in cancer treatment .
Propriétés
IUPAC Name |
4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S2/c1-8-6-12(19-25-8)20-27(23,24)10-4-2-9(3-5-10)16-7-11-13(21)17-15(26)18-14(11)22/h2-7H,1H3,(H,19,20)(H3,17,18,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRXJDPUBIJGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.